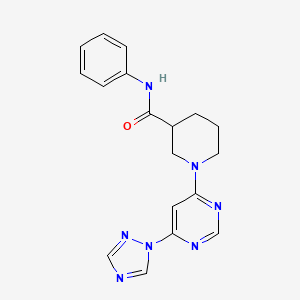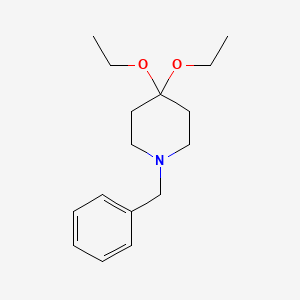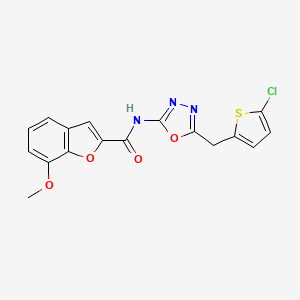![molecular formula C14H19ClN2O2 B2911152 1-[2-Chloro-5-(oxiran-2-ylmethoxy)phenyl]-4-methylpiperazine CAS No. 2411219-94-6](/img/structure/B2911152.png)
1-[2-Chloro-5-(oxiran-2-ylmethoxy)phenyl]-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-Chloro-5-(oxiran-2-ylmethoxy)phenyl]-4-methylpiperazine is a synthetic organic compound characterized by the presence of a chloro-substituted phenyl ring, an oxirane (epoxide) group, and a piperazine ring
Méthodes De Préparation
The synthesis of 1-[2-Chloro-5-(oxiran-2-ylmethoxy)phenyl]-4-methylpiperazine typically involves multiple steps, starting with the preparation of the chloro-substituted phenyl ring and the subsequent introduction of the oxirane group. One common synthetic route involves the reaction of 2-chloro-5-hydroxybenzyl alcohol with epichlorohydrin under basic conditions to form the oxirane ring. This intermediate is then reacted with 4-methylpiperazine to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Des Réactions Chimiques
1-[2-Chloro-5-(oxiran-2-ylmethoxy)phenyl]-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions to form diols.
Reduction: The chloro group can be reduced to a corresponding hydroxy group.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include diols, hydroxy derivatives, and substituted piperazines.
Applications De Recherche Scientifique
1-[2-Chloro-5-(oxiran-2-ylmethoxy)phenyl]-4-methylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 1-[2-Chloro-5-(oxiran-2-ylmethoxy)phenyl]-4-methylpiperazine involves the interaction of its functional groups with biological targets. The oxirane group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The chloro group can also participate in electrophilic reactions, further contributing to its activity. These interactions can affect various molecular pathways, including enzyme inhibition and DNA damage, which are relevant to its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
1-[2-Chloro-5-(oxiran-2-ylmethoxy)phenyl]-4-methylpiperazine can be compared with similar compounds such as:
1-[2-Chloro-5-methyl-3-(oxiran-2-ylmethoxy)phenyl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperazine ring.
2,5-Bis[(oxiran-2-ylmethoxy)methyl]furan: Contains two oxirane groups and a furan ring.
4-3,4,5-Tris(oxiran-2-ylmethoxy)benzamido)benzenesulfonic acid: Contains multiple oxirane groups and a sulfonic acid group
Propriétés
IUPAC Name |
1-[2-chloro-5-(oxiran-2-ylmethoxy)phenyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-16-4-6-17(7-5-16)14-8-11(2-3-13(14)15)18-9-12-10-19-12/h2-3,8,12H,4-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCVQDHQRZAICW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)OCC3CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid](/img/structure/B2911069.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2911072.png)
![methyl 4-cyclopropyl-7-fluoro-6-(4-(m-tolyl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2911074.png)
![N-methyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B2911075.png)


![6-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2911078.png)

![N-(3-acetylphenyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2911080.png)

![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2911084.png)

![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2911091.png)
